molecular formula C8H6O2S2 B1625847 3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione CAS No. 64942-17-2

3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione

Cat. No.: B1625847
CAS No.: 64942-17-2
M. Wt: 198.3 g/mol
InChI Key: WDZXABIVECLHID-UHFFFAOYSA-N
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Description

3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione is an organic compound with the molecular formula C8H6O2S2. It is a member of the thienothiophene family, which consists of fused thiophene rings. This compound is known for its unique electronic properties and has garnered interest in various fields, including materials science and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available thiophene derivatives.

    Cyclization: The key step involves the cyclization of these derivatives to form the fused thienothiophene structure.

    Oxidation: The final step involves the oxidation of the intermediate compounds to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione in electronic applications involves its ability to facilitate charge transfer and transport. The fused thiophene rings provide a conjugated system that allows for efficient π-π stacking and electron delocalization. This enhances its conductivity and makes it suitable for use in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione is unique due to the presence of methyl groups at the 3 and 6 positions, which can influence its electronic properties and reactivity. This makes it a versatile compound for various applications in materials science and organic electronics .

Properties

IUPAC Name

3,6-dimethylthieno[3,2-b]thiophene-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2S2/c1-3-5-6(12-7(3)9)4(2)8(10)11-5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZXABIVECLHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C(=O)S2)C)SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540579
Record name 3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64942-17-2
Record name 3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione
Reactant of Route 2
3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione
Reactant of Route 3
3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione
Reactant of Route 4
3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione
Reactant of Route 5
3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione

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